Pentyl isocyanate
Overview
Description
Pentyl isocyanate, also known as 1-isocyanatopentane, is an organic compound with the molecular formula C₆H₁₁NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Pentyl isocyanate is a chemical compound with the formula C6H11NO Isocyanates, in general, are known to react with a variety of nucleophiles including alcohols, amines, and even water .
Mode of Action
This compound, like other isocyanates, is an electrophile. It reacts with nucleophiles such as alcohols to form a urethane linkage . This reaction can be represented as follows:
ROH+R’NCO→ROC(O)N(H)R’\text{ROH} + \text{R'NCO} \rightarrow \text{ROC(O)N(H)R'} ROH+R’NCO→ROC(O)N(H)R’
where R and R’ are alkyl or aryl groups .
Biochemical Pathways
Isocyanates are known to undergo a variety of reactions that can affect biochemical pathways . For instance, isocyanates react with water to form carbon dioxide, a reaction that is exploited in the production of polyurethane foams .
Pharmacokinetics
Its physical properties such as boiling point (136-137 °c) and density (0878 g/mL at 25 °C) have been reported .
Result of Action
The reaction of isocyanates with amines to form ureas is known . This reaction can lead to the formation of polyurethane materials when diisocyanates react with compounds containing two or more hydroxyl groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of isocyanates is known to be higher compared to structurally analogous isothiocyanates . Additionally, the reaction of isocyanates with water to form carbon dioxide suggests that the presence of water can influence the action of this compound .
Biochemical Analysis
Cellular Effects
Isocyanates are known to react with amines to form ureas , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Isocyanates are known to form a urethane linkage upon treatment with an alcohol . This suggests that Pentyl isocyanate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that isocyanates react with water to form carbon dioxide , which could potentially influence the stability and degradation of this compound over time.
Metabolic Pathways
Isocyanates are usually produced from amines by phosgenation , suggesting that this compound may interact with enzymes or cofactors in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: This traditional method involves reacting pentylamine with phosgene (COCl₂) to produce this compound and hydrogen chloride (HCl). The reaction proceeds via the formation of a carbamoyl chloride intermediate.
Non-Phosgene Methods: These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by thermal decomposition of the resulting carbamate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically employs the phosgenation process due to its efficiency. due to the hazardous nature of phosgene, there is ongoing research into safer, non-phosgene methods for large-scale production .
Chemical Reactions Analysis
Pentyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes (carbamates) and with amines to form ureas.
Substitution Reactions: Can participate in substitution reactions with alkyl halides and alkali metal cyanates to form alkyl isocyanates.
Rearrangement Reactions: Involves reactions such as the Curtius rearrangement, where an acyl azide is converted to an isocyanate and nitrogen gas.
Common Reagents and Conditions:
Alcohols and Amines: For nucleophilic addition reactions.
Phosgene or Oxalyl Chloride: For the phosgenation process.
Nitro-Amino Compounds and Carbon Monoxide: For non-phosgene methods.
Major Products Formed:
Urethanes (Carbamates): Formed from reactions with alcohols.
Scientific Research Applications
Pentyl isocyanate has several applications in scientific research:
Biology and Medicine: Investigated for its potential use in drug development and as a reagent in biochemical assays.
Comparison with Similar Compounds
- Phenyl Isocyanate
- Hexamethylene Diisocyanate
- Isophorone Diisocyanate
Properties
IUPAC Name |
1-isocyanatopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUKQWNRPNACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192662 | |
Record name | Pentane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3954-13-0 | |
Record name | Pentane, 1-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and any available spectroscopic data for pentyl isocyanate?
A1: this compound has the molecular formula C6H11NO and a molecular weight of 113.16 g/mol.
- Infrared Spectroscopy (IR): While specific data for this compound is not provided in the papers, we can expect a characteristic strong absorption band in the range of 2250-2270 cm-1 due to the stretching vibration of the isocyanate functional group (-N=C=O). []
Q2: How do isocyanates, like this compound, interact with other materials?
A: Isocyanates are highly reactive compounds. The isocyanate group (-N=C=O) readily reacts with nucleophiles, particularly those containing active hydrogen atoms. [, ]
- Reactions with Amines: One of the most important reactions of isocyanates is their reaction with amines (-NH2), forming urea linkages (-NH-CO-NH-). This reaction is widely utilized in polymer chemistry, for instance, in the synthesis of polyurethane foams. []
- Reactions with Alcohols: Isocyanates also react with alcohols (-OH) to form urethane linkages (-NH-CO-O-). This reaction is also crucial in polymer chemistry, particularly in the production of polyurethanes. []
Q3: Are there safety concerns regarding the use of this compound?
A: While specific toxicity data for this compound might be limited, it's essential to recognize that isocyanates, in general, are considered hazardous substances. []
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